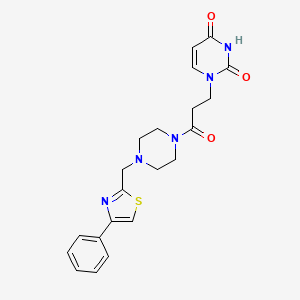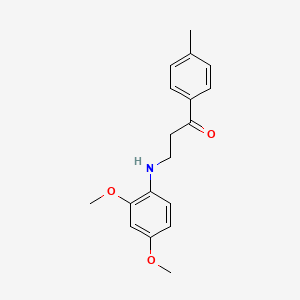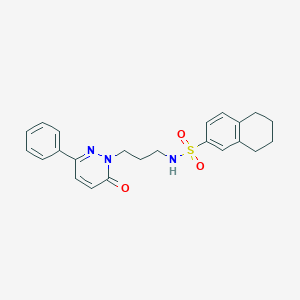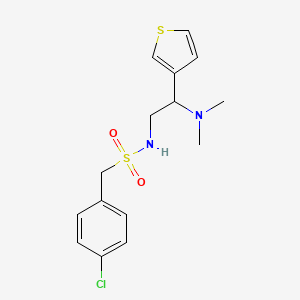
1-(3-oxo-3-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-oxo-3-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality 1-(3-oxo-3-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-oxo-3-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-HT2 Antagonist Activity
1-(3-oxo-3-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as a 5-HT2 antagonist. This refers to its ability to block 5-HT2 receptors, which are a subtype of serotonin receptors. Such compounds are of interest due to their implications in treating various psychiatric and neurological disorders. For instance, Watanabe et al. (1992) synthesized derivatives with a focus on this activity, finding compounds with potent 5-HT2 antagonist activity, which were greater than certain known antagonists at the time (Watanabe et al., 1992).
Anti-inflammatory and Analgesic Agents
A study by Abu‐Hashem et al. (2020) explored derivatives of this compound as anti-inflammatory and analgesic agents. They synthesized novel derivatives and evaluated them as cyclooxygenase inhibitors, finding significant activity in this regard. This research highlights the potential of such compounds in the development of new medications for inflammation and pain management (Abu‐Hashem et al., 2020).
Herbicidal Applications
Li et al. (2005) investigated novel 1-phenyl-piperazine-2,6-diones for herbicidal activity. They developed compounds through a new synthetic route and evaluated their efficacy as herbicides. Their findings indicated notable herbicidal activity, suggesting potential applications in agriculture (Li et al., 2005).
Alpha 1 Adrenoceptor Ligands
Research by Russo et al. (1991) focused on the synthesis of 3-substituted pyrimido[5,4-b]indole-2,4-diones, including derivatives of the specified compound, evaluating their affinity as alpha 1 adrenoceptor ligands. This study contributes to the understanding of how such compounds can interact with alpha 1 adrenoceptors, which are significant in cardiovascular and central nervous system functions (Russo et al., 1991).
Pyrimidine Antimetabolites
The compound has also been studied as a pyrimidine antimetabolite, with potential applications in disrupting nucleic acid biosynthesis. Skoda et al. (1973) reported on 2H-1,3-Oxazine-2,6(3H)-dione, a related compound, as an inhibitor of the growth of Escherichia coli B, highlighting its potential as a novel inhibitor of pyrimidine precursor biosynthesis (Skoda et al., 1973).
properties
IUPAC Name |
1-[3-oxo-3-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-18-6-8-26(21(29)23-18)9-7-20(28)25-12-10-24(11-13-25)14-19-22-17(15-30-19)16-4-2-1-3-5-16/h1-6,8,15H,7,9-14H2,(H,23,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWWFDGHRWEMHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![4-{[1-{2-[(2,3-dimethoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2353744.png)
![methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2353746.png)

![Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate](/img/structure/B2353748.png)

![6-Chloro-2-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2353751.png)
![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2353752.png)
![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)

